[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride
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Overview
Description
[1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C8H12ClF3O2S and a molecular weight of 264.7 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to a methanesulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride typically involves the reaction of cyclohexylmethanesulfonyl chloride with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under anhydrous conditions . The reaction is carried out at low temperatures to ensure the stability of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: While the trifluoromethyl group is generally resistant to oxidation and reduction, the cyclohexyl ring and methanesulfonyl chloride group can participate in these reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Major Products Formed:
Substitution Reactions: Products include substituted cyclohexyl derivatives with various functional groups replacing the methanesulfonyl chloride group.
Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, but may include oxidized or reduced forms of the cyclohexyl ring or methanesulfonyl chloride group.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Medicine:
Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoromethyl group imparts unique electronic properties to the molecule, enhancing its reactivity in various chemical reactions. The methanesulfonyl chloride group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- [1-(Difluoromethyl)cyclohexyl]methanesulfonyl chloride
- [1-(Chloromethyl)cyclohexyl]methanesulfonyl chloride
- [1-(Bromomethyl)cyclohexyl]methanesulfonyl chloride
Comparison:
- Reactivity: The presence of the trifluoromethyl group in [1-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride enhances its reactivity compared to its difluoromethyl and chloromethyl analogs .
- Stability: The trifluoromethyl group provides greater stability to the compound, making it more resistant to degradation under various conditions .
- Applications: Due to its unique properties, this compound finds broader applications in scientific research and industrial processes compared to its similar compounds .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclohexyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF3O2S/c9-15(13,14)6-7(8(10,11)12)4-2-1-3-5-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIHNGUXCSUSKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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